METHYL 6-FLUORO-4-[(2-METHYLPHENYL)METHOXY]QUINOLINE-2-CARBOXYLATE
Description
METHYL 6-FLUORO-4-[(2-METHYLPHENYL)METHOXY]QUINOLINE-2-CARBOXYLATE is a synthetic organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly as antimalarial, antibacterial, and anticancer agents. The incorporation of fluorine and methoxy groups into the quinoline structure enhances its biological activity and chemical stability.
Properties
IUPAC Name |
methyl 6-fluoro-4-[(2-methylphenyl)methoxy]quinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO3/c1-12-5-3-4-6-13(12)11-24-18-10-17(19(22)23-2)21-16-8-7-14(20)9-15(16)18/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWCXLXMPOIEFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC(=NC3=C2C=C(C=C3)F)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 6-FLUORO-4-[(2-METHYLPHENYL)METHOXY]QUINOLINE-2-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors followed by functional group modifications. For instance, the synthesis may start with the preparation of a fluorinated quinoline intermediate, which is then subjected to methoxylation and esterification reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
METHYL 6-FLUORO-4-[(2-METHYLPHENYL)METHOXY]QUINOLINE-2-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of quinoline derivatives with different functional groups.
Scientific Research Applications
Anticancer Properties
Methyl 6-fluoro-4-[(2-methylphenyl)methoxy]quinoline-2-carboxylate has demonstrated promising anticancer activity across several cancer cell lines. Research indicates that this compound can inhibit cell proliferation and induce apoptosis in cancer cells through various mechanisms:
- Mechanism of Action : The compound activates caspases, leading to programmed cell death, and disrupts the cell cycle by inhibiting cyclin-dependent kinases (CDKs) .
- Case Study : In vitro studies on MCF-7 breast cancer cells showed a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM, indicating significant anticancer potential .
Antimicrobial Activity
The compound exhibits antimicrobial properties against a range of pathogens, particularly Gram-positive bacteria.
Table 1: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Bacillus subtilis | 8 |
Research has shown that this compound can effectively inhibit bacterial growth, making it a candidate for further development as an antimicrobial agent .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has been found to possess anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential use in treating inflammatory diseases .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the quinoline backbone.
- Introduction of the methoxy and carboxylate groups to enhance biological activity.
Research into optimizing the structure-activity relationship (SAR) has led to modifications that improve selectivity for cancer cells while minimizing toxicity to normal cells .
Therapeutic Potential
Given its diverse biological activities, this compound shows promise for various therapeutic applications:
- Cancer Therapy : Its ability to induce apoptosis in cancer cells positions it as a potential candidate for anticancer drug development.
- Antimicrobial Treatments : The compound's effectiveness against bacterial pathogens suggests potential applications in developing new antibiotics.
- Anti-inflammatory Drugs : Its role in modulating inflammatory responses could lead to novel treatments for chronic inflammatory conditions.
Mechanism of Action
The mechanism of action of METHYL 6-FLUORO-4-[(2-METHYLPHENYL)METHOXY]QUINOLINE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may inhibit key enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may interfere with DNA replication or protein synthesis in microbial cells, resulting in antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Fluoroquinolones: A class of antibiotics with a similar quinoline structure, known for their broad-spectrum antibacterial activity.
Methoxyquinolines: Compounds with methoxy groups on the quinoline ring, studied for their potential therapeutic applications.
Uniqueness
METHYL 6-FLUORO-4-[(2-METHYLPHENYL)METHOXY]QUINOLINE-2-CARBOXYLATE is unique due to the specific combination of fluorine and methoxy substituents, which enhance its biological activity and chemical stability compared to other quinoline derivatives.
Biological Activity
Methyl 6-fluoro-4-[(2-methylphenyl)methoxy]quinoline-2-carboxylate is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a quinoline core with a methoxy group and a carboxylate ester, which are essential for its biological activity. The presence of fluorine and methyl groups contributes to its unique properties, enhancing its interaction with biological targets.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Studies have shown that quinoline derivatives can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, derivatives similar to this compound have demonstrated antibacterial activity comparable to standard antibiotics like ampicillin .
Anticancer Properties
Research indicates that this compound may possess anticancer properties. Quinoline derivatives are known to interfere with tubulin dynamics, leading to cell cycle arrest and apoptosis in cancer cells. In particular, studies on related compounds have shown IC50 values in the low micromolar range against various cancer cell lines, including prostate and breast cancer cells . The mechanism involves the induction of G2/M phase arrest and activation of apoptotic pathways through caspase activation and mitochondrial dysfunction .
Antiviral and Antifungal Activity
The compound has also been investigated for its antiviral and antifungal potential. Quinoline derivatives are recognized for their ability to inhibit viral replication and fungal growth, making them promising candidates for the development of new antiviral and antifungal agents. This broad-spectrum activity is attributed to their ability to interfere with critical biological processes in pathogens.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many quinoline derivatives inhibit key enzymes involved in cellular processes, such as DNA gyrase in bacteria or topoisomerases in cancer cells.
- Disruption of Cell Cycle : By interfering with microtubule dynamics, these compounds can cause cell cycle arrest, particularly at the G2/M checkpoint.
- Induction of Apoptosis : The activation of caspases and modulation of Bcl-2 family proteins lead to programmed cell death in cancerous cells.
Study 1: Anticancer Efficacy
In a study evaluating the anticancer efficacy of related quinoline derivatives, researchers found that these compounds significantly inhibited cell proliferation in hormone-resistant prostate cancer (PC-3) cells with an IC50 value of approximately 0.85 µM. The study highlighted the role of these compounds in inducing apoptosis through mitochondrial pathways .
Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of quinoline derivatives similar to this compound. It reported that these compounds exhibited potent antibacterial effects against both Gram-positive and Gram-negative bacteria, showing effectiveness comparable to traditional antibiotics.
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
